4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol
Description
4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol is a synthetic isoquinoline derivative characterized by a dimethylamino-substituted ethenyl group at the para-position of the phenyl ring and a methoxy group at the 1-position of the isoquinoline scaffold.
Properties
CAS No. |
651030-71-6 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-[4-[2-(dimethylamino)ethenyl]phenyl]-1-methoxyisoquinolin-5-ol |
InChI |
InChI=1S/C20H20N2O2/c1-22(2)12-11-14-7-9-15(10-8-14)17-13-21-20(24-3)16-5-4-6-18(23)19(16)17/h4-13,23H,1-3H3 |
InChI Key |
ZIZXYPFWCWUEJC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC1=CC=C(C=C1)C2=CN=C(C3=C2C(=CC=C3)O)OC |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis
The synthesis process can be broken down into several critical steps, each requiring specific reagents and conditions:
Step 1: Formation of Isoquinoline Derivative
The initial step often involves the formation of an isoquinoline derivative through cyclization reactions. Common methods include:
Friedel-Crafts Acylation : This method employs acylating agents in the presence of Lewis acids to form the isoquinoline backbone.
Cyclization of Benzylaminonitriles : This approach utilizes benzylaminonitriles as starting materials, which undergo cyclization to yield isoquinoline structures.
Key Reaction Conditions
Temperature : Reactions are typically conducted at elevated temperatures (e.g., 120–170 °C) to facilitate cyclization and subsequent reactions.
Solvents : Commonly used solvents include dichloromethane, N,N-dimethylformamide, and ethyl acetate, which help dissolve reactants and facilitate reaction progress.
The introduction of the dimethylamino group is crucial for the biological activity of the compound:
- Alkylation Reaction : The dimethylamino group can be introduced via alkylation of an appropriate amine with a suitable electrophile, such as an alkyl halide or sulfonate.
Final Steps: Functionalization
After forming the isoquinoline framework and introducing the dimethylamino group, further functionalization may be required:
- Methoxylation : The methoxy group can be introduced using methylating agents like methyl iodide in the presence of a base.
The following table summarizes various synthetic routes and key parameters involved in the preparation of 4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol:
| Step | Reaction Type | Key Reagents/Conditions | Expected Outcome |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Lewis acid catalyst, acylating agent | Isoquinoline derivative |
| 2 | Cyclization | Benzylaminonitrile, heat | Isoquinoline formation |
| 3 | Dimethylamino Group Introduction | Alkyl halide, base | Dimethylamino-substituted compound |
| 4 | Methoxylation | Methyl iodide, base | Final product: 4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol |
Research into the biological activity of isoquinoline derivatives suggests that compounds like 4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol may exhibit antitumor and neuroprotective effects. Future studies could focus on:
Binding Affinity Assays : To quantify interactions with specific biological targets.
Enzyme Kinetics Studies : To understand the mechanisms underlying pharmacological effects.
These investigations will be crucial for developing therapeutic agents based on this compound's structure.
Chemical Reactions Analysis
Types of Reactions
4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
Research indicates that 4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol exhibits notable biological activities:
-
Anticancer Properties :
- The compound has shown effectiveness against various cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
- Mechanism of Action : The presence of the dimethylamino group enhances its interaction with biological targets, potentially leading to the modulation of signaling pathways involved in cancer progression.
-
Antimicrobial Activity :
- It has been evaluated for its antimicrobial properties against a range of pathogens, including bacteria and fungi.
- The compound's structural features allow it to disrupt microbial cell membranes, leading to cell death.
Applications in Medicinal Chemistry
The unique properties of 4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol make it suitable for various applications in medicinal chemistry:
-
Drug Development :
- The compound serves as a lead structure for the development of new anticancer and antimicrobial agents.
- Its ability to interact with multiple biological targets allows for the design of multifunctional drugs.
-
Structure-Activity Relationship Studies :
- Researchers utilize this compound to explore the relationship between chemical structure and biological activity, aiding in the optimization of drug candidates.
Case Studies
Several studies have highlighted the potential of this compound:
-
Study on Anticancer Activity :
- A recent study demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against breast cancer cell lines. The most potent derivative showed IC50 values in the low micromolar range, indicating strong anticancer activity .
- Evaluation of Antimicrobial Properties :
Mechanism of Action
The mechanism of action of 4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The compound’s structural uniqueness lies in its dimethylamino-ethenyl side chain, which distinguishes it from related isoquinoline derivatives. Below is a comparative analysis with key analogs:
Structural and Functional Insights
- Side Chain Modifications: The dimethylamino-ethenyl group in the target compound introduces both electron-donating effects (via dimethylamino) and π-conjugation (via ethenyl), which may enhance binding to biological targets compared to simpler substituents like chloro or methoxyethoxy .
- Synthesis Pathways: Analogs like utilize Suzuki-Miyaura coupling with boronic acids, a common method for aryl-isoquinoline linkages. The target compound may employ similar cross-coupling strategies, though specific steps are undocumented in the evidence. Protection/deprotection steps (e.g., TBDMSCl for hydroxyl groups in ) are critical for regioselective functionalization in complex isoquinolines.
- Biological Activity: While direct bioactivity data for the target compound are lacking, analogs such as and demonstrate enzyme inhibition (e.g., kinases or oxidases), suggesting the dimethylamino-ethenyl group could modulate target affinity or selectivity.
Biological Activity
The compound 4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol , with the CAS number 17330-79-9, is a member of the isoquinoline family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of 4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol can be represented as follows:
Chemical Structure
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential in treating several conditions, particularly in oncology and neurology.
Antitumor Activity
Research indicates that derivatives of isoquinoline compounds exhibit potent antitumor properties. For instance, studies have shown that certain isoquinoline derivatives can inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent induction of apoptosis in cancer cells. Specifically, compounds similar to 4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol have demonstrated efficacy against myelodysplastic syndromes and other malignancies by promoting cell cycle arrest and apoptosis through the modulation of key signaling pathways .
Neuroprotective Effects
In addition to its antitumor properties, this compound has been studied for its neuroprotective effects. Isoquinoline derivatives are known to interact with neurotransmitter systems, potentially providing therapeutic benefits in neurological disorders such as epilepsy. In animal models, certain isoquinoline compounds have shown anticonvulsant activity by modulating GABAergic transmission and inhibiting excitatory neurotransmitter release .
The mechanisms underlying the biological activities of 4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol include:
- HDAC Inhibition : This compound may inhibit class I HDAC isoforms, leading to altered gene expression profiles associated with cell proliferation and survival.
- Neurotransmitter Modulation : By affecting GABA and glutamate receptors, it may enhance inhibitory signaling in the brain, providing a protective effect against seizures.
- Anti-inflammatory Properties : Some studies suggest that isoquinoline derivatives can inhibit inflammatory markers such as VCAM-1 and MCP-1, which are involved in vascular inflammation and related diseases .
Case Studies
Several case studies illustrate the potential applications of this compound:
- Study on Antitumor Efficacy : A study involving xenograft models demonstrated that an isoquinoline derivative significantly reduced tumor growth compared to controls, suggesting a strong antitumor effect mediated by apoptosis induction .
- Neuroprotective Study : In a controlled experiment with seizure models, the administration of an isoquinoline derivative resulted in a notable decrease in seizure frequency and duration, indicating its potential as an anticonvulsant agent .
Comparative Analysis
The following table summarizes key findings related to the biological activity of 4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol compared to other isoquinoline derivatives:
| Compound Name | Antitumor Activity | Neuroprotective Effects | Mechanism of Action |
|---|---|---|---|
| 4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol | High | Moderate | HDAC inhibition, neurotransmitter modulation |
| Compound A (Isoquinoline Derivative) | Moderate | High | GABA receptor modulation |
| Compound B (Isoquinoline Derivative) | Low | High | Anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
